molecular formula C19H20N4O3 B2512323 (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899972-82-8

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Número de catálogo: B2512323
Número CAS: 899972-82-8
Peso molecular: 352.394
Clave InChI: SISMMLTUWQNAPC-OQKWZONESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation of Novel Derivatives

A study by Perković et al. (2016) focused on synthesizing novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds were evaluated for their antiproliferative effects against various cancer cell lines. Notably, certain derivatives showed promising activity against breast carcinoma MCF-7 cell line, suggesting potential applications in developing anticancer therapeutics (Perković et al., 2016).

Antagonistic Effects on Receptors

Research by Bonaventure et al. (2015) characterized a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist. This compound demonstrated potential therapeutic effects for various psychiatric disorders associated with stress or hyperarousal states, showcasing the importance of quinazoline derivatives in neuropsychiatric disorder research (Bonaventure et al., 2015).

Investigation into Adenosine Receptor Affinity

The study by van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. This research contributes to understanding the interaction between quinazoline derivatives and adenosine receptors, potentially informing the development of drugs targeting cardiovascular diseases and cancer (van Muijlwijk-Koezen et al., 2000).

Synthesis and Physicochemical Properties

An investigation by Pandey et al. (2008) on tetrahydro‐quinazoline derivatives involved reactions that have potential applications in the synthesis of compounds with central nervous system (CNS) and cardiovascular system (CVS) effects. This research highlights the versatility of quinazoline derivatives in synthesizing compounds with potential therapeutic applications (Pandey et al., 2008).

Antioxidant and Anticholinesterase Activities

Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, evaluating their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research demonstrates the potential of quinazoline derivatives in developing treatments for neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one with 2-methoxyphenyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one", "2-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-one with 2-methoxyphenyl isocyanate in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product, (E)-1-(2-methoxyphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

Número CAS

899972-82-8

Fórmula molecular

C19H20N4O3

Peso molecular

352.394

Nombre IUPAC

1-(2-methoxyphenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea

InChI

InChI=1S/C19H20N4O3/c1-3-12-23-17(13-8-4-5-9-14(13)21-19(23)25)22-18(24)20-15-10-6-7-11-16(15)26-2/h4-11H,3,12H2,1-2H3,(H2,20,22,24)

Clave InChI

SISMMLTUWQNAPC-OQKWZONESA-N

SMILES

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3OC

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.